4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer effects .
Mode of Action
It’s known that triazole derivatives can interact with various biological targets through different mechanisms, such as inhibiting key enzymes or interacting with cellular structures .
Biochemical Pathways
Triazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility of similar compounds in organic solvents suggests that they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, antitubercular, and anticancer effects, suggesting that they may have a broad range of cellular impacts .
Action Environment
The action of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy .
Biochemical Analysis
Biochemical Properties
4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with thiol-containing enzymes, potentially inhibiting their activity by forming disulfide bonds. This interaction can affect various metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit thiol-containing enzymes, affecting the redox balance and other metabolic processes. These interactions highlight the compound’s potential to modulate metabolic pathways and its relevance in biochemical studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, making it important to study its transport and distribution in cellular and tissue contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of isopropylamine, phenylhydrazine, and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution can produce a variety of substituted triazole derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group enhances its lipophilicity, improving its ability to penetrate biological membranes. The phenyl group contributes to its stability and potential for π-π interactions with aromatic residues in proteins .
Properties
IUPAC Name |
3-phenyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8(2)14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEMVRVUKFGVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627624 | |
Record name | 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26029-09-4 | |
Record name | 2,4-Dihydro-4-(1-methylethyl)-5-phenyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26029-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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